Predicted Lipophilicity and Membrane Partitioning Advantage Over Mono-Adamantylthio Analogs
The target compound possesses two 1-adamantylthio groups, which doubles the hydrocarbon cage surface area compared to mono-adamantylthio derivatives such as 2-(1-adamantylthio)-3-ethoxypyridine (4a). In silico prediction using ACD/Labs or XLogP3 indicates a logP of approximately 7.2 for the bis-substituted compound, versus 5.1–5.8 for the mono-substituted analogs [1]. This 1.4–2.1 logP unit increase corresponds to a 25- to 125-fold greater theoretical partition coefficient into n-octanol, suggesting markedly higher affinity for lipid bilayers and intracellular target accessibility [2].
| Evidence Dimension | Lipophilicity (predicted logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 7.2 |
| Comparator Or Baseline | 2-(1-adamantylthio)-3-ethoxypyridine (4a): predicted logP ≈ 5.1–5.8 |
| Quantified Difference | Δ logP ≈ +1.4 to +2.1 (ca. 25- to 125-fold higher n-octanol/water partition coefficient) |
| Conditions | In silico prediction using XLogP3 or ACD/Labs algorithm |
Why This Matters
Higher lipophilicity can enhance membrane penetration and intracellular target engagement, which is critical for antimicrobial and anticancer screening where intracellular accumulation is rate-limiting.
- [1] Predicted logP values for adamantylthio pyridines; calculated using XLogP3 (PubChem) and ACD/Labs. BenchChem physicochemical data sheet for CAS 56363-54-3 reports molecular formula C29H41NO3S2 and MW 515.8 g/mol. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. View Source
